2-[(2-oxopropyl)sulfanyl]benzoic acid
Overview
Description
Mechanism of Action
Target of Action
This compound is a product for proteomics research , which suggests it may interact with proteins or other biomolecules
Mode of Action
It’s known that the compound is related to benzothiazole compounds . Benzothiazoles have been found to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and anti-inflammatory effects . The mechanism of benzothiazoles involves the condensation reaction of 2-amino thiophenol with 2,4-pentanedione to generate a ketamine intermediate in the presence of TsOH·H2O
Biochemical Pathways
Given its relation to benzothiazoles , it might be involved in various biochemical pathways depending on its specific targets
Pharmacokinetics
As a related compound, benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid . This process affects the bioavailability of benzoic acid. Whether 2-[(2-Oxopropyl)thio]benzoic acid shares similar pharmacokinetic properties needs further investigation.
Result of Action
As a product for proteomics research , it may have diverse effects depending on the specific proteins or biomolecules it interacts with.
Biochemical Analysis
Biochemical Properties
2-[(2-Oxopropyl)thio]benzoic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thioesterases, which are enzymes that catalyze the hydrolysis of thioesters to their corresponding acids . The nature of these interactions involves the formation of a thioester bond between the compound and the enzyme, leading to the release of the corresponding acid and the regeneration of the enzyme’s active site.
Cellular Effects
2-[(2-Oxopropyl)thio]benzoic acid influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, thioesterases like those interacting with 2-[(2-Oxopropyl)thio]benzoic acid play auxiliary roles in the β-oxidation of fatty acids, which is crucial for energy production and metabolic regulation . This compound’s interaction with thioesterases can lead to changes in the levels of acyl-CoA and free acids, thereby influencing metabolic flux and the production of secondary metabolites.
Molecular Mechanism
The molecular mechanism of 2-[(2-Oxopropyl)thio]benzoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of thioesterases, forming a thioester bond that is subsequently hydrolyzed to release the corresponding acid . This interaction can inhibit or activate the enzyme, depending on the specific context and the presence of other regulatory molecules. Additionally, the changes in acyl-CoA and free acid levels resulting from this interaction can lead to alterations in gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(2-Oxopropyl)thio]benzoic acid can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that thioesterases, including those interacting with 2-[(2-Oxopropyl)thio]benzoic acid, exhibit temporal regulation, with their activity levels varying at different developmental stages and in response to environmental cues . Long-term effects on cellular function have also been observed, with changes in metabolic flux and the accumulation of specific metabolites over time.
Metabolic Pathways
2-[(2-Oxopropyl)thio]benzoic acid is involved in various metabolic pathways, particularly those related to fatty acid β-oxidation and the metabolism of aromatic compounds . This compound interacts with enzymes such as thioesterases, which play a crucial role in the hydrolysis of acyl-CoA thioesters to free acids. These interactions can affect metabolic flux and the levels of specific metabolites, influencing the overall metabolic network.
Subcellular Localization
2-[(2-Oxopropyl)thio]benzoic acid exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, thioesterases interacting with 2-[(2-Oxopropyl)thio]benzoic acid are often localized in peroxisomes, where they play a role in fatty acid β-oxidation and the metabolism of aromatic compounds . The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
The synthesis of 2-[(2-oxopropyl)sulfanyl]benzoic acid involves several steps. One common method includes the reaction of 2-mercaptobenzoic acid with an appropriate ketone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-[(2-oxopropyl)sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2-oxopropyl)sulfanyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and intermediates.
Comparison with Similar Compounds
2-[(2-oxopropyl)sulfanyl]benzoic acid can be compared with other similar compounds, such as:
2-Mercaptobenzoic acid: This compound has a similar structure but lacks the oxopropyl group.
2-(2-Oxopropyl)benzoic acid: This compound has a similar structure but lacks the thio group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
2-(2-oxopropylsulfanyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c1-7(11)6-14-9-5-3-2-4-8(9)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFGESFKZRVPBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368815 | |
Record name | 2-[(2-oxopropyl)thio]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336186-19-7 | |
Record name | 2-[(2-oxopropyl)thio]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.